molecular formula C20H21N3O4S B11321465 N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11321465
M. Wt: 399.5 g/mol
InChI Key: PXXQLEMJVLATFU-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps. The starting materials often include 4-ethoxy-3-methoxybenzenamine and 4-methylphenoxyacetic acid. The synthesis process may involve the formation of intermediate compounds such as 1,2,4-thiadiazole derivatives, which are then coupled with the acetamide group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide include other thiadiazole derivatives and acetamide compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C20H21N3O4S/c1-4-26-16-10-7-14(11-17(16)25-3)19-22-20(28-23-19)21-18(24)12-27-15-8-5-13(2)6-9-15/h5-11H,4,12H2,1-3H3,(H,21,22,23,24)

InChI Key

PXXQLEMJVLATFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)C)OC

Origin of Product

United States

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